molecular formula C23H26N2O3 B165448 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol CAS No. 132194-30-0

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

Cat. No.: B165448
CAS No.: 132194-30-0
M. Wt: 378.5 g/mol
InChI Key: SRBVIBLTYWRHJQ-UHFFFAOYSA-N
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Description

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol is a complex organic compound with a molecular formula of C23H26N2O3 and a molecular weight of 378.47 g/mol . This compound features a piperazine ring substituted with a hydroxyphenyl group and a naphthalen-1-yloxypropyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol typically involves the reaction of 1-naphthol with epichlorohydrin to form 2-(naphthalen-1-yloxy)propan-1-ol. This intermediate is then reacted with piperazine in the presence of a base to yield the final product . The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The naphthalen-1-yloxy group can be reduced to form dihydronaphthalenes.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydronaphthalenes.

    Substitution: Halogenated phenols.

Scientific Research Applications

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy and naphthalen-1-yloxy groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Hydroxy-3-(phenyl)propyl)piperazin-1-YL)phenol
  • 2-(4-(2-Hydroxy-3-(benzyl)propyl)piperazin-1-YL)phenol
  • 2-(4-(2-Hydroxy-3-(pyridyl)propyl)piperazin-1-YL)phenol

Uniqueness

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol is unique due to the presence of the naphthalen-1-yloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBVIBLTYWRHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927573
Record name 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132194-30-0
Record name O-Desmethylnaftopidil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.56 g. (0.025 mole) 1-(2-hydroxyphenyl)-piperazine and 5.6 g. (0.028 mole) 2,3-epoxypropyl naphthyl ether are dissolved in 50 ml. isopropanol and the solution obtained is heated under reflux for 5 hours, while stirring. Thereafter, the reaction mixture is diluted with a further 50 ml. isopropanol and acidified isopropanolic hydrochloric acid. A voluminous product precipitates out which is filtered off with suction, washed several times with isopropanol and recrystallised from methanol. Yield 8.8 g. (77% of theory); m.p. 249°-250° C.
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